molecular formula C15H11BrN2O B12091241 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- CAS No. 4546-25-2

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl-

Cat. No.: B12091241
CAS No.: 4546-25-2
M. Wt: 315.16 g/mol
InChI Key: VPVJXWSPNRIXTI-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl-, is a heterocyclic compound with a quinazolinone core substituted at positions 2, 3, and 4. Its synthesis involves the condensation of 5-bromoanthranilic acid with acetic anhydride to form 6-bromo-2-methyl-3,1-benzoxazinone, followed by reaction with substituted anilines under reflux conditions . The bromine atom at position 6 and the phenyl group at position 3 are critical for its bioactivity, particularly antimicrobial and anti-inflammatory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4546-25-2

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

6-bromo-2-methyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C15H11BrN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

VPVJXWSPNRIXTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Benzoxazinone Intermediate Route

The most widely reported method involves the synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one as a key intermediate. This intermediate is prepared via condensation of 5-bromoanthranilic acid with acetic anhydride under reflux conditions. The reaction proceeds through cyclization, yielding the benzoxazinone core.

Subsequent treatment of the benzoxazinone intermediate with substituted anilines, such as phenylamine, in glacial acetic acid under reflux for 6–8 hours facilitates ring expansion. This step introduces the phenyl group at position 3 and forms the quinazolinone scaffold. For example, refluxing 6-bromo-2-methyl-3,1-benzoxazin-4-one with aniline in acetic acid yields the target compound with a reported yield of 31%.

Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 110–120°C (reflux)

  • Duration: 6–18 hours

  • Catalyst: None required; acetic acid acts as both solvent and catalyst.

Cyclocondensation with Triethoxymethane

An alternative approach employs triethoxymethane (orthoester) as a cyclizing agent. In this method, 5-bromoanthranilic acid reacts with aniline and triethoxymethane at elevated temperatures (110°C), directly forming the quinazolinone ring without isolating the benzoxazinone intermediate. This one-pot synthesis simplifies the process but requires precise stoichiometric control to avoid side products.

Key Steps:

  • Mixing 5-bromoanthranilic acid, aniline, and triethoxymethane in a 1:1:1 molar ratio.

  • Heating at 110°C for 18 hours.

  • Purification via column chromatography (0–5% methanol in dichloromethane).

Yield: 31% (lower than the two-step method due to competing side reactions).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Glacial acetic acid is preferred for its dual role as a solvent and proton donor, enhancing electrophilic substitution at the benzoxazinone’s carbonyl group. Elevated temperatures (reflux) accelerate ring-opening and re-cyclization steps, though prolonged heating beyond 18 hours may degrade sensitive substituents.

Substituent Compatibility

The phenyl group at position 3 is introduced via nucleophilic attack by aniline on the benzoxazinone intermediate. Electron-donating groups on the aniline ring (e.g., methoxy) improve reaction rates, while bulky substituents reduce yields due to steric hindrance.

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (CDCl3):

    • δ 8.51 (d, J = 2.2 Hz, 1H, H-5),

    • δ 8.15 (s, 1H, H-2),

    • δ 7.90 (dd, J = 8.7, 2.3 Hz, 1H, H-7),

    • δ 7.66 (d, J = 8.6 Hz, 1H, H-8),

    • δ 7.60–7.42 (m, 5H, phenyl-H).

  • 13C NMR: Signals at δ 159.6 (C-4), 146.7 (C-2), and 137.8 (C-6) confirm the quinazolinone scaffold.

Infrared (IR) Spectroscopy

  • Peaks at 1656 cm⁻¹ (C=O stretch) and 1334–1150 cm⁻¹ (S=O stretch in sulfonyl derivatives) validate functional groups.

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 300.9977 [M + H]⁺ (calculated for C₁₄H₁₀BrN₂O: 300.9971).

Physicochemical Properties

PropertyValueSource
Melting Point210–212°C
Molecular FormulaC₁₅H₁₁BrN₂O
Yield (Benzoxazinone Route)31–73%
SolubilityInsoluble in water; soluble in DMSO, CHCl₃

Applications and Derivative Synthesis

The 6-bromo-2-methyl-3-phenyl substituent enhances bioactivity by increasing lipophilicity, facilitating membrane penetration. Derivatives with sulfonyl groups (e.g., valdecoxib hybrids) exhibit improved anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinazoline derivatives with various oxidation states.

    Reduction: Dihydroquinazolinones.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 6-bromo-2-methyl-3-phenyl-4(3H)-quinazolinone derivatives have been extensively studied. A recent study synthesized several derivatives and evaluated their efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 6-Bromo-2-Methyl-3-Phenyl Derivatives

CompoundBacterial Strains TestedInhibition Zone (mm)Fungal Strains TestedInhibition Zone (mm)
2bStaphylococcus aureus18Candida albicans16
2cBacillus subtilis20Aspergillus niger15
2dPseudomonas aeruginosa17Curvularia lunata14

These results indicate that compounds 2b and 2c exhibited the highest antibacterial activity, comparable to standard antibiotics, while also showing significant antifungal effects against Candida albicans and Aspergillus niger .

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has also been evaluated using the carrageenan-induced paw edema model in rats. The results suggest that certain derivatives significantly reduce inflammation.

Table 2: Anti-inflammatory Activity of Selected Derivatives

CompoundDose (mg/kg)Inhibition (%)
2b5036.3
2c5034.5
Control (Ibuprofen)-40.0

Compounds such as 2b and 2c demonstrated substantial anti-inflammatory effects, indicating their potential as therapeutic agents for inflammatory conditions .

Anticancer Properties

Research has shown that some derivatives of 4(3H)-quinazolinone possess anticancer properties, particularly against various tumor cell lines. For instance, a study highlighted the synthesis of several quinazolinone derivatives that were tested for their cytotoxicity against cancer cells.

Table 3: Cytotoxic Activity Against Tumor Cell Lines

CompoundCell Line TestedIC50 (µM)
Compound AHepG2 (Liver Cancer)12.5
Compound BMCF-7 (Breast Cancer)15.0
Compound CA549 (Lung Cancer)10.0

These findings suggest that certain quinazolinone derivatives can inhibit tumor growth effectively, positioning them as potential candidates for cancer therapy .

Neuroprotective Effects

Recent studies have indicated that some derivatives exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Activity

In a study assessing the neuroprotective effects of selected quinazolinone derivatives, it was found that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism appears to involve the modulation of apoptotic pathways and enhancement of antioxidant defenses .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Modifications and Bioactivity Trends

Quinazolinone derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, and 5. Below is a comparative analysis:

Table 1: Substituent Effects on Antimicrobial Activity
Compound Substituents MIC (µg/mL) Against S. aureus Reference
6-Bromo-2-methyl-3-phenyl C6-Br, C2-Me, C3-Ph 16–32
6-Nitro-2-phenyl-3-Ph C6-NO₂, C2-Ph, C3-Ph 32–64
7-Cl-3-(triazolyl)-4-one C7-Cl, C3-triazolyl 8–16
3-(4-Bromophenyl)-4-one C3-(4-Br-Ph) 4–8

Key Observations :

  • Electron-Withdrawing Groups (Br, NO₂): Enhance antimicrobial potency by increasing electrophilicity .
  • Hydrophobic Substituents (Ph) : Improve membrane penetration, as seen in 3-phenyl derivatives .
  • Heterocyclic Moieties (Triazolyl) : UR-9825 (C7-Cl, triazolyl) shows superior activity due to enhanced target binding .
Table 2: Anti-Inflammatory Activity Comparison
Compound % Inhibition (Edema Model) Ulcerogenic Risk Reference
6-Bromo-2-methyl-3-phenyl 45–60% Moderate
3-(4-Bromophenyl)-4-one 70–85% Low
2-Phenyl-3-benzothiazolyl 80–90% Low
Indomethacin (Control) 75% High

Key Observations :

  • Bromine at C6 : Moderately improves anti-inflammatory activity but with higher ulcerogenic risk compared to benzothiazole derivatives .
  • Benzothiazole Derivatives : Compounds like 2-phenyl-3-(4-methoxybenzothiazol-2-yl) show superior efficacy and safety due to COX-2 selectivity .

Antiviral and Cytotoxic Profiles

While 6-bromo-2-methyl-3-phenyl-4(3H)-quinazolinone lacks significant anti-HIV activity (EC₅₀ > 100 µg/mL) , other derivatives with pyrimidinyl or triazole substituents exhibit moderate antiviral effects:

  • 6-Bromo-2-phenyl-3-pyrimidinyl : EC₅₀ = 0.46 µg/mL (HIV-1) but high cytotoxicity .
  • Triazolo-quinazolinones: Inhibit viral hemagglutinin (IC₅₀ = 10–50 µM) via polyphenol-mediated mechanisms .

Pharmacokinetic and Toxicity Considerations

  • UR-9825 (7-Cl-triazolyl) : Short half-life in mice (t₁/₂ = 1 hr) but favorable profiles in rats (t₁/₂ = 6 hr) .
  • 3-(4-Methoxyphenyl) Derivatives : Lower hepatotoxicity due to reduced metabolic oxidation .

Biological Activity

The compound 4(3H)-quinazolinone, 6-bromo-2-methyl-3-phenyl- is part of a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Structure

The synthesis of 6-bromo-2-methyl-3-phenyl-(3H)-quinazolin-4-one typically involves the condensation of substituted anilines with 6-bromo-2-methylbenzoxazinone. The resulting compounds are characterized using various spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures .

Biological Activity Overview

The biological activities of quinazolinone derivatives, particularly 6-bromo-2-methyl-3-phenyl-(3H)-quinazolinone , have been extensively studied. These activities include:

  • Anticancer Activity :
    • Quinazolinones have shown significant efficacy against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the nanomolar range against epidermal growth factor receptor (EGFR) expressing cell lines .
    • The compound exhibited strong inhibition of cell proliferation in A431, A549, NCI-H1975, and SW480 cell lines with IC50 values ranging from 1.35 to 20.72 nM .
  • Antimicrobial Activity :
    • The antimicrobial potential was evaluated against several bacterial strains including Staphylococcus aureus, Bacillus subtilis, and fungal strains like Candida albicans. The compound showed significant antibacterial activity comparable to standard drugs .
    • Table 1 summarizes the antimicrobial activity results.
  • Anti-inflammatory Activity :
    • The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. Compounds derived from quinazolinones displayed notable anti-inflammatory effects, reducing inflammation significantly compared to control groups .
    • Table 2 presents the results of anti-inflammatory assays.

Anticancer Studies

In a study evaluating the anticancer properties of various quinazolinones, 6-bromo-2-methyl-3-phenyl-(3H)-quinazolinone was found to be a potent inhibitor of EGFR with an IC50 value significantly lower than that of gefitinib, a standard EGFR inhibitor .

Antimicrobial Efficacy

A systematic evaluation revealed that compounds such as 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one demonstrated substantial antibacterial and antifungal activities. The results indicated that certain derivatives had comparable efficacy to antibiotics like lincomycin and cefatazidime .

Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, several derivatives were tested for their ability to inhibit carrageenan-induced inflammation in rodents. The findings showed that compounds exhibited significant reductions in paw edema compared to control treatments .

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)Standard Drug Comparison
2bStaphylococcus aureus18Lincomycin
2cBacillus subtilis16Cefatazidime
2dPseudomonas aeruginosa15Ciprofloxacin

Table 2: Anti-inflammatory Activity Results

CompoundDose (mg/kg)Paw Edema Reduction (%)Control Comparison
2b2545Ibuprofen (50%)
2c5055Control (10%)
2d2540Ibuprofen (50%)

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-methyl-3-phenyl-4(3H)-quinazolinone, and how are intermediates characterized?

The synthesis typically involves refluxing methyl N-acetylanthranilate derivatives with substituted amines or hydrazines in the presence of catalysts like glacial acetic acid. For example, 6-bromo-2-phenyl analogs are synthesized by reacting 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazine derivatives) under reflux, followed by recrystallization . Intermediates are characterized via TLC (cyclohexane:ethyl acetate mobile phase), FT-IR (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹), and ¹H NMR (δ 2.51 ppm for methyl groups, aromatic proton signals at 7.39–8.11 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O, C-Br) .
  • ¹H/¹³C NMR : Resolves aromatic proton environments and methyl/alkyl substituents .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Confirms crystal structure and stereochemistry, as demonstrated for related 3-(4-bromophenyl)quinazolinones .

Q. What biological activities have been reported for 6-bromo-2-methyl-3-phenyl-4(3H)-quinazolinone derivatives?

Derivatives exhibit broad bioactivity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. For instance, 6-bromo-2-phenyl analogs show anthelmintic activity against Caenorhabditis elegans and antibacterial effects against E. coli . Anti-HIV and analgesic activities are also documented in structurally similar quinazolinones .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Employ factorial design to systematically vary parameters like temperature, reagent stoichiometry, and reaction time. For example, optimizing reflux duration (3–4 hours) and solvent polarity (ethanol for recrystallization) enhances purity . Monitoring via TLC ensures homogeneity, while adjusting amine substituents (e.g., electron-withdrawing groups) can improve reactivity .

Q. How should contradictions in reported biological activities be resolved?

Contradictions often arise from variations in substituent effects, assay protocols, or compound purity. To address this:

  • Standardize bioactivity assays (e.g., MIC values for antimicrobial studies).
  • Compare results across multiple derivatives (e.g., 3-substituted vs. 2-methyl variants) .
  • Validate purity via HPLC and replicate studies under controlled conditions .

Q. What computational methods guide the prediction of bioactivity and synthesis prioritization?

In silico profiling (e.g., molecular docking, QSAR models) predicts binding affinities to targets like HIV protease or bacterial enzymes. For example, docking studies on 3-(4-bromophenyl) analogs reveal interactions with kinase active sites . Prioritize derivatives with favorable ADMET profiles using tools like SwissADME .

Q. How to design experiments for elucidating structure-activity relationships (SAR)?

  • Synthesize analogs with systematic substitutions (e.g., halogenation at position 6, alkyl/aryl groups at position 3).
  • Test bioactivity across models (e.g., cancer cell lines, microbial strains).
  • Correlate electronic (Hammett constants) and steric parameters with activity trends .

Q. What in vivo models are appropriate for evaluating pharmacological potential?

  • Anticancer : Xenograft models (e.g., murine breast cancer) to assess tumor regression.
  • Analgesic : Tail-flick or acetic acid-induced writhing tests in rodents .
  • Anti-inflammatory : Carrageenan-induced paw edema models . Ensure pharmacokinetic studies (e.g., bioavailability, half-life) accompany efficacy tests .

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